molecular formula C10H19NO3 B2464314 tert-butyl N-[(1R)-1-ethyl-2-oxo-propyl]carbamate CAS No. 1000210-48-9

tert-butyl N-[(1R)-1-ethyl-2-oxo-propyl]carbamate

Cat. No.: B2464314
CAS No.: 1000210-48-9
M. Wt: 201.266
InChI Key: OYMVICMFVPPYRS-MRVPVSSYSA-N
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Description

tert-Butyl N-[(1R)-1-ethyl-2-oxo-propyl]carbamate is an organic compound with the molecular formula C10H19NO3. It is a derivative of carbamic acid and is often used in organic synthesis and various chemical reactions. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl N-[(1R)-1-ethyl-2-oxo-propyl]carbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl carbamate with an appropriate ketone or aldehyde under acidic or basic conditions. For example, the reaction of tert-butyl carbamate with ethyl 2-oxoacetate in the presence of a base can yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(1R)-1-ethyl-2-oxo-propyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

tert-Butyl N-[(1R)-1-ethyl-2-oxo-propyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl N-[(1R)-1-ethyl-2-oxo-propyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[(1R)-1-ethyl-2-oxo-propyl]carbamate is unique due to its specific structure, which imparts distinct reactivity and stability. Its ability to participate in a wide range of chemical reactions makes it a versatile intermediate in organic synthesis. Additionally, its applications in various fields, including chemistry, biology, and medicine, highlight its importance as a multifunctional compound .

Properties

IUPAC Name

tert-butyl N-[(3R)-2-oxopentan-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-6-8(7(2)12)11-9(13)14-10(3,4)5/h8H,6H2,1-5H3,(H,11,13)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMVICMFVPPYRS-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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